molecular formula C11H13Cl2NS B13204871 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine

Cat. No.: B13204871
M. Wt: 262.2 g/mol
InChI Key: LXDXYSHOVORJLN-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
  • 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
  • 2,6-Dichlorophenylacetate

Uniqueness

Compared to similar compounds, 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13Cl2NS

Molecular Weight

262.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13Cl2NS/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2

InChI Key

LXDXYSHOVORJLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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